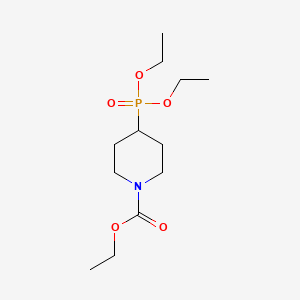![molecular formula C20H18N4O5S B2674353 2,3-dimethoxy-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 396722-12-6](/img/structure/B2674353.png)
2,3-dimethoxy-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2,3-dimethoxy-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide” is a type of benzamide, which is a significant class of amide compounds . Benzamides and their derivatives have been widely used in various industries, including medical, industrial, biological, and potential drug industries .
Synthesis Analysis
The synthesis of similar benzamide compounds has been performed starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . All the obtained products were purified, and the analysis of these products was determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Molecular Structure Analysis
In the title compound, the benzene rings are nearly coplanar, making a dihedral angle of 4.89 (8). An intramolecular N—H O hydrogen bond occurs between the imino and methoxy groups .Chemical Reactions Analysis
The reaction of similar compounds proceeds in a similar way when replacing the C=O group with the C=NH group in the chromene ring .Aplicaciones Científicas De Investigación
- Benzamides and their derivatives have been explored for their antitumor potential. The presence of the nitrophenyl group in this compound suggests possible cytotoxic effects against cancer cells. Researchers could investigate its mechanism of action and evaluate its efficacy in inhibiting tumor growth .
- The presence of the thieno[3,4-c]pyrazole moiety could contribute to antibacterial effects. Investigating its activity against common bacterial strains (such as E. coli, K. pneumoniae, and S. aureus) would be valuable .
- Considering the presence of the indole ring, researchers might investigate the ulcerogenic index of this compound. Comparing it to known anti-inflammatory drugs like indomethacin and celecoxib would be informative .
Antitumor Activity
Antibacterial Activity
Ulcerogenic Index Assessment
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The new compounds were determined in vitro antibacterial activity against three gram-positive bacteria and three gram-negative bacteria and compared with two control drugs . Thus, by conducting in vivo biochemical tests of effective amides, researches can be carried out in different fields of application .
Propiedades
IUPAC Name |
2,3-dimethoxy-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O5S/c1-28-17-5-3-4-14(18(17)29-2)20(25)21-19-15-10-30-11-16(15)22-23(19)12-6-8-13(9-7-12)24(26)27/h3-9H,10-11H2,1-2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOEUVTSHBLHVNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(benzylthio)-1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2674273.png)

![methyl 5-benzamido-2-[(2Z)-2-[(3,4-dichlorophenyl)methoxyimino]ethyl]-6-oxopyran-3-carboxylate](/img/structure/B2674279.png)



![(2Z)-6-bromo-2-[(3,4-difluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2674283.png)

![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-ethyl-N-(m-tolyl)propanamide](/img/structure/B2674287.png)


![1-(Cyclopentylamino)-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2674292.png)
![(E)-methoxy(1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene)amine](/img/structure/B2674293.png)